molecular formula C14H7BrN2O B13868041 2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile

2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile

Cat. No.: B13868041
M. Wt: 299.12 g/mol
InChI Key: KUGAMILBCUHDFQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile is an organic compound that belongs to the class of benzoxazoles It is characterized by the presence of a bromophenyl group attached to the benzoxazole ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the reaction of 4-bromobenzonitrile with o-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization to form the benzoxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzoxazole and bromophenyl groups. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-thiazole-5-carbonitrile: Similar in structure but contains a thiazole ring instead of a benzoxazole ring.

    2-(4-Bromophenyl)-1,3-oxazole-5-carbonitrile: Contains an oxazole ring instead of a benzoxazole ring.

Uniqueness

2-(4-Bromophenyl)-1,3-benzoxazole-5-carbonitrile is unique due to the presence of both a benzoxazole ring and a bromophenyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H

InChI Key

KUGAMILBCUHDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)Br

Origin of Product

United States

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